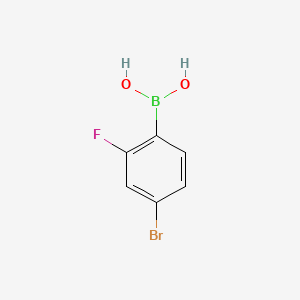

4-Bromo-2-fluorobenzeneboronic acid

Overview

Description

4-Bromo-2-fluorobenzeneboronic acid is a compound of interest in various chemical syntheses and studies due to its potential applications in organic synthesis and materials science. The boronic acid group in this compound is particularly useful for coupling reactions, such as those catalyzed by palladium, which are fundamental in the synthesis of complex organic molecules and polymers .

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds often involves multi-step reactions starting from simpler aromatic compounds. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through nitration, reduction, diazotization, and bromination, achieving an overall yield of 30% . Similarly, 4-(2-Bromoacetyl)-3-fluorophenylboronic acid is prepared from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, protection, and bromination, with an overall yield of 54% . These methods highlight the complexity and the careful control required in the synthesis of bromo-fluorobenzene derivatives.

Molecular Structure Analysis

The molecular structure and properties of related compounds, such as 2-fluoro-4-bromobenzaldehyde, have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory. These studies reveal that such compounds often crystallize in specific space groups and prefer stable conformations, influenced by the presence of halogen atoms .

Chemical Reactions Analysis

Bromo-fluorobenzene derivatives are versatile in chemical reactions. For example, the palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid yields poly(para-phenylene) derivatives with high degrees of polymerization, indicating the utility of bromo-fluorobenzeneboronic acids in polymer synthesis . Additionally, the halodeboronation of aryl boronic acids, including those with bromo-fluorobenzene groups, has been demonstrated to be an effective transformation, yielding aryl bromides and chlorides in good to excellent yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-fluorobenzene derivatives are influenced by the presence of halogen atoms, which can participate in various types of interactions, such as halogen···halogen contacts. These interactions have been studied in the context of crystal engineering, where they play a role in the design of cocrystals and the prediction of synthons . The solubility and stability of these compounds are also important considerations, as seen in the synthesis of soluble poly(para-phenylene) derivatives .

Scientific Research Applications

Lithium-Ion Battery Additive

4-Bromo-2-fluorobenzeneboronic acid has been studied as a novel bi-functional electrolyte additive for lithium-ion batteries. Research by Zhang Qian-y (2014) in the Chinese Journal of Power Sources found that this additive can form a polymer film at 4.6 V, providing overcharge protection and fire retardancy without impacting normal battery performance (Zhang Qian-y, 2014).

Synthesis of Fluorinated Biphenyl Derivatives

The compound has been utilized in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory material. Yanan Qiu et al. (2009) in Organic Preparations and Procedures International detailed a practical synthesis method (Yanan Qiu et al., 2009).

Radiopharmaceutical Synthon

It has been used in the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions in radiopharmaceuticals. J. Ermert et al. (2004) in the Journal of Labelled Compounds and Radiopharmaceuticals explored different preparation methods, finding the symmetrical bis-(4-bromphenyl)iodonium bromide pathway most effective (J. Ermert et al., 2004).

Educational Tool in Chemistry

This compound is also used in educational settings. S. Hein et al. (2015) described a discovery-based Grignard experiment for undergraduate students, using 1-bromo-4-fluorobenzene in the Journal of Chemical Education (S. Hein et al., 2015).

Catalyst in Suzuki-Miyaura C-C Coupling

Roghayeh Sadeghi Erami et al. (2017) investigated its use in Suzuki-Miyaura C-C coupling reactions to create fluorinated biphenyl derivatives, relevant in pharmaceuticals and novel materials, as detailed in Catalysts (Roghayeh Sadeghi Erami et al., 2017).

Mechanism of Action

Target of Action

4-Bromo-2-fluorobenzeneboronic acid, also known as 4-Bromo-2-fluorophenylboronic acid, is primarily used as a pharmaceutical intermediate . It is often used in palladium-catalyzed cross-coupling reactions . The primary targets of this compound are arenediazonium tetrafluoroborates, which are used in the cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as cross-coupling . This reaction is catalyzed by palladium acetate and occurs in the absence of both added base and phosphine ligand . The result of this interaction is the formation of biaryl intermediates .

Biochemical Pathways

The primary biochemical pathway affected by 4-Bromo-2-fluorobenzeneboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the synthesis of biaryl intermediates . The downstream effects of this pathway include the synthesis of various pharmaceutical compounds .

Pharmacokinetics

It is known that the compound is insoluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of 4-Bromo-2-fluorobenzeneboronic acid is the formation of biaryl intermediates . These intermediates are crucial in the synthesis of various pharmaceutical compounds .

Action Environment

The action of 4-Bromo-2-fluorobenzeneboronic acid is influenced by several environmental factors. For instance, the compound is typically stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Additionally, the cross-coupling reaction it participates in is typically carried out in dioxane or methanol . The reaction conditions, including the presence of palladium acetate and the absence of added base and phosphine ligand, also play a crucial role in the compound’s action .

Safety and Hazards

4-Bromo-2-fluorobenzeneboronic acid is an irritant . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

properties

IUPAC Name |

(4-bromo-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZHIIVZRPUZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378383 | |

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluorobenzeneboronic acid | |

CAS RN |

216393-64-5 | |

| Record name | 4-Bromo-2-fluorobenzeneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

![2-[1-Amino-2-(4-nitrophenoxy)ethylidene]propanedinitrile](/img/structure/B1271486.png)